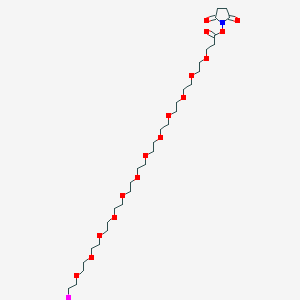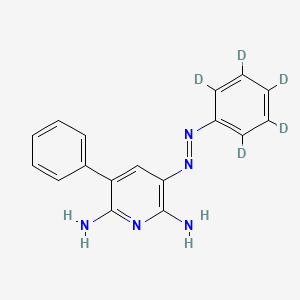
3-Phenylphen-azopyridine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylphen-azopyridine-d5 is a deuterated derivative of azopyridine, a compound known for its photoresponsive properties. Azopyridines are a class of azo compounds that combine the photoresponse of the azo chromophore with the chemistry of the pyridine ring. This combination makes them highly versatile and useful in various scientific applications .
Méthodes De Préparation
The synthesis of 3-Phenylphen-azopyridine-d5 typically involves the reaction of a deuterated phenylhydrazine with a pyridine derivative under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
3-Phenylphen-azopyridine-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
3-Phenylphen-azopyridine-d5 has a wide range of scientific research applications:
Chemistry: It is used as a photoresponsive material in the development of smart polymers and supramolecular assemblies.
Biology: Its photoisomerization properties make it useful in studying biological processes that involve light-induced changes.
Mécanisme D'action
The mechanism of action of 3-Phenylphen-azopyridine-d5 involves its ability to undergo reversible trans-to-cis photoisomerization. This process changes the molecular geometry and polarity of the compound, which can trigger various effects depending on the application. The molecular targets and pathways involved include interactions with hydrogen and halogen bonds, as well as changes in pH responsiveness .
Comparaison Avec Des Composés Similaires
3-Phenylphen-azopyridine-d5 is unique due to its deuterated nature, which can provide insights into reaction mechanisms and kinetic studies. Similar compounds include:
Azobenzene: Known for its stability and photoresponsive properties.
Azopyridine: Combines the photoresponse of the azo group with the chemistry of the pyridine ring.
Phenazopyridine: Used as a urinary tract analgesic with a different mechanism of action
These compounds share some properties but differ in their specific applications and chemical behaviors.
Propriétés
Formule moléculaire |
C17H15N5 |
|---|---|
Poids moléculaire |
294.36 g/mol |
Nom IUPAC |
3-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]-5-phenylpyridine-2,6-diamine |
InChI |
InChI=1S/C17H15N5/c18-16-14(12-7-3-1-4-8-12)11-15(17(19)20-16)22-21-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20)/i2D,5D,6D,9D,10D |
Clé InChI |
RBGZGPSVFJKROH-OUHXUHDZSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(N=C(C(=C2)C3=CC=CC=C3)N)N)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
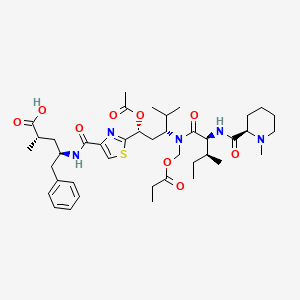
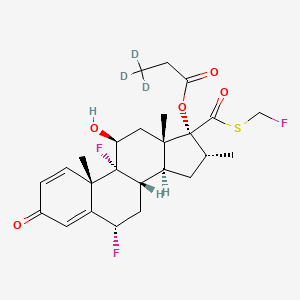

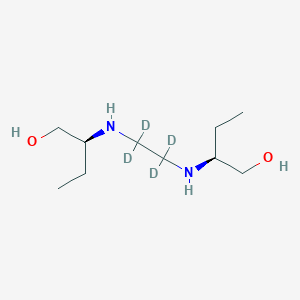

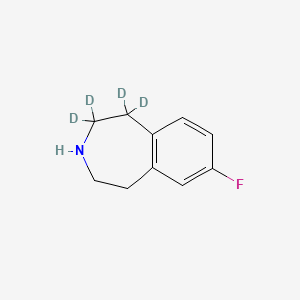
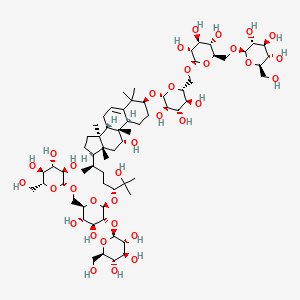
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
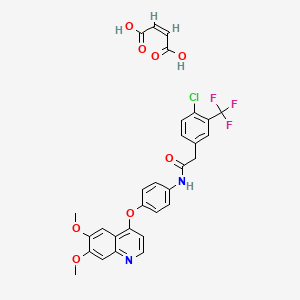
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
